Welcome to the BenchChem Online Store!
molecular formula C20H32O4 B8509055 2,4-Dihydroxy-3-(1-hydroxydodecyl)-6-methylbenzaldehyde CAS No. 850732-56-8

2,4-Dihydroxy-3-(1-hydroxydodecyl)-6-methylbenzaldehyde

Cat. No. B8509055
M. Wt: 336.5 g/mol
InChI Key: BJDZRPWWSIANIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07622598B2

Procedure details

In addition to this compound, 2,4-dihydroxy-3-(1-hydroxypropyl)-6-methylbenzaldehyde (195-3), 2,4-dihydroxy-3-(1-hydroxypentyl)-6-methylbenzaldehyde (195-5), 2,4-dihydroxy-3-(1-hydroxyheptyl)-6-methylbenzaldehyde (195-7), 2,4-dihydroxy-3-(1-hydroxynonyl)-6-methylbenzaldehyde (195-9) and 2,4-dihydroxy-3-(1-hydroxydecyl)-6-methylbenzaldehyde (195-10) were synthesized by the same reaction with the use of respective corresponding starting raw materials.
Name
2,4-dihydroxy-3-(1-hydroxypropyl)-6-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dihydroxy-3-(1-hydroxypentyl)-6-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dihydroxy-3-(1-hydroxyheptyl)-6-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dihydroxy-3-(1-hydroxynonyl)-6-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dihydroxy-3-(1-hydroxydecyl)-6-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([CH:10]([OH:13])[CH2:11][CH3:12])=[C:8]([OH:14])[CH:7]=[C:6]([CH3:15])[C:3]=1[CH:4]=[O:5].O[C:17]1[C:24]([CH:25](O)[CH2:26][CH2:27][CH2:28][CH3:29])=C(O)C=C(C)[C:18]=1[CH:19]=O.OC1C(C(O)CCCCCC)=C(O)C=C(C)C=1C=O.OC1C(C(O)CCCCCCCC)=C(O)C=C(C)C=1C=O.OC1C(C(O)CCCCCCCCC)=C(O)C=C(C)C=1C=O>>[OH:1][C:2]1[C:9]([CH:10]([OH:13])[CH2:11][CH2:12][CH2:19][CH2:18][CH2:17][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])=[C:8]([OH:14])[CH:7]=[C:6]([CH3:15])[C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
2,4-dihydroxy-3-(1-hydroxypropyl)-6-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C(=CC(=C1C(CC)O)O)C
Name
2,4-dihydroxy-3-(1-hydroxypentyl)-6-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C(=CC(=C1C(CCCC)O)O)C
Name
2,4-dihydroxy-3-(1-hydroxyheptyl)-6-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C(=CC(=C1C(CCCCCC)O)O)C
Name
2,4-dihydroxy-3-(1-hydroxynonyl)-6-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C(=CC(=C1C(CCCCCCCC)O)O)C
Name
2,4-dihydroxy-3-(1-hydroxydecyl)-6-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C(=CC(=C1C(CCCCCCCCC)O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were synthesized by the same reaction with the use of respective

Outcomes

Product
Name
Type
Smiles
OC1=C(C=O)C(=CC(=C1C(CCCCCCCCCCC)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.